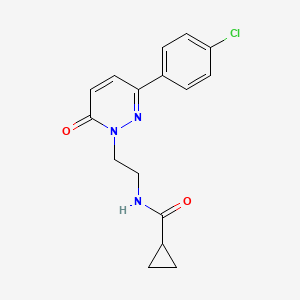![molecular formula C16H12BrN3O2 B2616856 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 1903677-90-6](/img/structure/B2616856.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Precursor for Nitrogen-Doped Porous Carbons
- Results : NPC800 (obtained at 800 °C) and NPC1000 (obtained at 1000 °C) demonstrated excellent capacitive behavior in KOH aqueous electrolyte. NPC800, in particular, exhibited a higher specific capacitance (226.6 F g⁻¹ at 1 A g⁻¹) and retained 178.0 F g⁻¹ even at a high current density of 10 A g⁻¹ .
Lanthanide Complexes Luminescent Materials
- Potential : Investigate its coordination chemistry with lanthanides to create efficient luminescent complexes for various applications .
Pesticidal Properties
Supramolecular Chemistry and Ligands in Transition-Metal Catalysis
Electrocatalyst for Oxygen Reduction Reaction (ORR)
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-9-11-5-7-19-13(8-11)12-2-1-6-18-10-12/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUSGIQRBLHZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(methylthio)phenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616777.png)
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2616779.png)
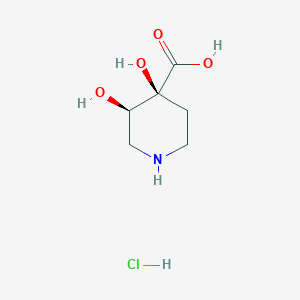
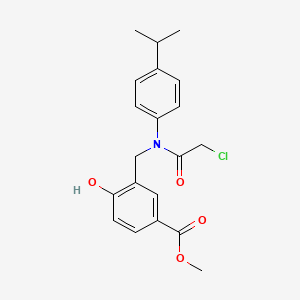
![2-[cyclopentyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2616782.png)
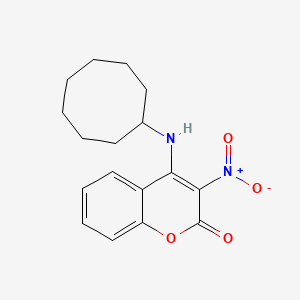
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2616784.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2616788.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide](/img/structure/B2616792.png)
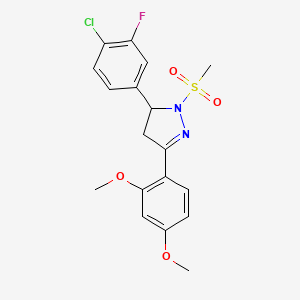
![4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B2616794.png)
